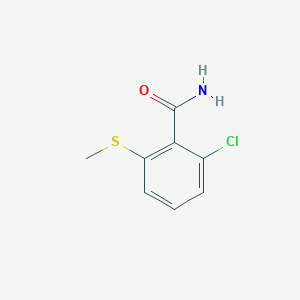

2-Chloro-6-(methylsulfanyl)benzamide

Descripción general

Descripción

2-Chloro-6-(methylsulfanyl)benzamide is an organic compound with the molecular formula C8H8ClNOS It is known for its unique chemical structure, which includes a chloro group and a methylsulfanyl group attached to a benzamide core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the chlorination of 6-(methylsulfanyl)benzamide using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of 2-Chloro-6-(methylsulfanyl)benzamide may involve more efficient and scalable methods. These could include continuous flow processes where reagents are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-6-(methylsulfanyl)benzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can undergo reduction reactions, particularly at the amide group, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in dry ether.

Major Products

Substitution: Products include azido derivatives or thiol-substituted benzamides.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include primary amines or alcohols, depending on the reaction conditions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds with structural similarities to 2-chloro-6-(methylsulfanyl)benzamide exhibit significant biological activities, particularly as inhibitors of specific enzymes involved in cancer pathways. For example, derivatives of similar compounds have shown promise as inhibitors of the Hedgehog signaling pathway, which is implicated in various malignancies. The unique combination of chlorine and methylthio substituents may enhance biological activity and selectivity towards specific targets, making it a candidate for further pharmacological studies.

Receptor Modulation

In studies involving adenosine receptors, 2-chloro modifications have been associated with enhanced selectivity for the A3 adenosine receptor (A3AR). Selected compounds were found to be highly potent and selective A3AR agonists, with some derivatives displaying subnanomolar affinities. This suggests potential applications in treating conditions like melanoma and colon carcinoma, where A3AR modulation could be beneficial .

Synthetic Chemistry

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the benzamide moiety through acylation reactions followed by halogenation to incorporate the chloro group. The methylthio group can be introduced via thiolation methods. Optimizing these synthetic routes is crucial for achieving high yields and purity.

C-H Activation Techniques

Recent studies have explored site-selective C-H activation methods using palladium catalysts to modify aromatic amides like this compound. These techniques allow for the introduction of various functional groups at specific positions on the aromatic ring, potentially leading to novel derivatives with enhanced properties .

Inhibition Studies

Compounds similar to this compound have been evaluated for their ability to inhibit key enzymes involved in cancer progression. For instance, certain derivatives have been shown to inhibit histone deacetylases (HDACs), which play a critical role in tumor growth and progression. Interaction studies using techniques such as surface plasmon resonance could elucidate binding affinities and mechanisms of action.

Case Study: A3AR Agonists

In a detailed study on adenosine derivatives, 2-chloro analogues were tested for their binding affinity at human A3ARs. The results indicated that some derivatives exhibited high potency and selectivity, making them suitable candidates for further development in clinical settings aimed at treating various cancers .

Mecanismo De Acción

The mechanism of action of 2-Chloro-6-(methylsulfanyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis.

Comparación Con Compuestos Similares

2-Chloro-6-(methylsulfanyl)benzamide can be compared with other similar compounds such as:

2-Chlorobenzamide: Lacks the methylsulfanyl group, which may result in different reactivity and biological activity.

6-(Methylsulfanyl)benzamide:

2-Chloro-6-(methylsulfanyl)benzoic acid: Contains a carboxylic acid group instead of an amide, leading to different chemical behavior and uses.

The unique combination of the chloro and methylsulfanyl groups in this compound makes it distinct and valuable for various research and industrial applications.

Actividad Biológica

2-Chloro-6-(methylsulfanyl)benzamide is an organic compound with the molecular formula C8H8ClNOS. Its unique chemical structure, featuring a chloro group and a methylsulfanyl group attached to a benzamide core, has drawn attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure:

- Molecular Formula: C8H8ClNOS

- Molecular Weight: 201.67 g/mol

Synthesis Methods:

The synthesis of this compound typically involves chlorination of 6-(methylsulfanyl)benzamide using chlorinating agents like thionyl chloride or phosphorus pentachloride under controlled conditions. This method allows for the introduction of the chloro group while maintaining the integrity of the benzamide structure.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various benzamide derivatives, the compound demonstrated notable inhibition against several bacterial strains. The mechanism of action is believed to involve interaction with essential enzymes involved in bacterial cell wall synthesis, leading to growth inhibition .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent. The exact pathways involved are still under investigation, but preliminary data indicate that it may interfere with cell cycle progression and promote cell death in cancerous cells .

Case Study:

In a recent study, researchers treated human breast cancer cell lines with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting effective cytotoxicity at low micromolar concentrations. This positions the compound as a candidate for further development in cancer therapeutics .

Toxicity and Safety Profile

While exploring its biological activities, it is crucial to assess the toxicity profile of this compound. Toxicological studies have indicated that the compound exhibits low acute toxicity in animal models. However, chronic exposure studies are necessary to fully understand its safety profile and any long-term effects it may have on health .

Propiedades

IUPAC Name |

2-chloro-6-methylsulfanylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNOS/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRGXFXDWBBOGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=CC=C1)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.